Phenyl (5-methylpyrazin-2-yl)carbamate
Overview
Description
Phenyl (5-methylpyrazin-2-yl)carbamate is an organic compound with the molecular formula C12H11N3O2 It is a derivative of carbamic acid and features a phenyl group attached to a 5-methylpyrazin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (5-methylpyrazin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazin-2-ylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Another method involves the use of carbamoyl chlorides formed in situ, which are then reacted with substituted phenols to produce the desired carbamate . This one-pot procedure offers an efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of phenyl 5-methylpyrazin-2-ylcarbamate may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Phenyl (5-methylpyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.
Substitution: The phenyl and pyrazinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Phenyl (5-methylpyrazin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phenyl 5-methylpyrazin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-methylpyrazin-2-ylcarbamate: This compound has a benzyl group instead of a phenyl group and exhibits similar chemical properties.
Other Carbamates: Various carbamate derivatives with different substituents on the phenyl or pyrazinyl groups can be compared based on their chemical and biological activities.
Uniqueness
Phenyl (5-methylpyrazin-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group with a 5-methylpyrazin-2-yl moiety makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
625114-66-1 |
---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
phenyl N-(5-methylpyrazin-2-yl)carbamate |
InChI |
InChI=1S/C12H11N3O2/c1-9-7-14-11(8-13-9)15-12(16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16) |
InChI Key |
VJGYRHPDNIRFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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